MR837: A Technical Guide to a Novel NSD2-PWWP1 Domain Antagonist
MR837: A Technical Guide to a Novel NSD2-PWWP1 Domain Antagonist
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of MR837, a small molecule inhibitor targeting the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2). NSD2 is a histone methyltransferase implicated in various cancers, making it a compelling target for therapeutic development.[1] MR837 serves as a crucial chemical tool for elucidating the biological functions of the NSD2-PWWP1 domain and as a foundational scaffold for the development of more potent and selective inhibitors.
Core Target and Mechanism of Action
MR837 is an antagonist of the NSD2-PWWP1 domain.[1][2][3] Its primary mechanism of action is the disruption of the protein-protein interaction between the N-terminal PWWP domain of NSD2 and dimethylated histone H3 at lysine 36 (H3K36me2).[1][2][4] The PWWP domain functions as a "reader" of this specific histone mark, and by blocking this interaction, MR837 can modulate the localization and function of NSD2 on chromatin.[5][6]
The following diagram illustrates the inhibitory action of MR837 on the NSD2-PWWP1 domain.
Caption: Mechanism of MR837 action.
Quantitative Data Summary
The binding affinity and inhibitory potency of MR837 and its derivatives have been characterized using various biophysical and cellular assays. The data presented below is summarized from the cited literature.
| Compound | Assay Type | Target | Value | Reference |
| MR837 | Surface Plasmon Resonance (SPR) | NSD2-PWWP1 | Kd = 3.4 µM | [2][4] |
| MR837 | NanoBRET | NSD2-PWWP1 & H3.3 in U2OS cells | IC50 = 17.3 µM | [7] |
| UNC6934 | Surface Plasmon Resonance (SPR) | NSD2-PWWP1 | Kd = 91 ± 8 nM | [6] |
| UNC6934 | AlphaScreen | full-length NSD2 & H3K36me2 nucleosomes | IC50 = 78 ± 29 nM | [5] |
| UNC6934 | NanoBRET | NSD2-PWWP1 & H3.3 in U2OS cells | EC50 = 1.23 ± 0.25 µM | [5] |
Key Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Surface Plasmon Resonance (SPR) Assay for Binding Affinity
This assay quantitatively measures the binding affinity between MR837 and the NSD2-PWWP1 domain.
-
Instrumentation: Biacore T200 or similar.
-
Immobilization: Recombinant human NSD2-PWWP1 protein is immobilized on a CM5 sensor chip via amine coupling.
-
Analyte: MR837 or its analogs are prepared in a suitable buffer (e.g., HBS-EP+) containing a low percentage of DMSO (e.g., 0.5%) to ensure solubility. A dilution series of the compound is prepared.
-
Assay Procedure: The compound solutions are injected over the sensor chip surface at a constant flow rate. Association and dissociation phases are monitored in real-time. A reference flow cell without immobilized protein is used for background subtraction.
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
AlphaScreen Assay for Inhibition of Protein-Protein Interaction
This bead-based proximity assay is used to measure the ability of MR837 to disrupt the interaction between NSD2 and H3K36me2-containing nucleosomes.
-
Reagents:
-
Biotinylated H3K36me2 semi-synthetic designer nucleosomes.
-
6xHis-tagged full-length NSD2 protein.
-
Streptavidin-coated Donor beads.
-
Anti-6xHis antibody-conjugated Acceptor beads.
-
-
Assay Buffer: A suitable buffer containing BSA and a reducing agent.
-
Procedure:
-
NSD2 protein, biotinylated nucleosomes, and a dilution series of MR837 are incubated together in a microplate.
-
Streptavidin-coated Donor beads and anti-6xHis Acceptor beads are added to the wells.
-
The plate is incubated in the dark to allow for bead-protein-nucleosome complex formation.
-
The plate is read on an AlphaScreen-compatible plate reader.
-
-
Principle: In the absence of an inhibitor, the interaction between NSD2 and the nucleosome brings the Donor and Acceptor beads into close proximity. Upon excitation, the Donor bead releases singlet oxygen, which excites the Acceptor bead, leading to light emission. MR837 disrupts this interaction, separating the beads and causing a decrease in the signal.
-
Data Analysis: The signal is plotted against the inhibitor concentration, and the IC50 value is determined from the resulting dose-response curve.
The following diagram illustrates the workflow of the AlphaScreen assay.
Caption: AlphaScreen experimental workflow.
NanoBRET Cellular Target Engagement Assay
This assay measures the ability of MR837 to disrupt the interaction between NSD2-PWWP1 and histone H3 in living cells.
-
Reagents:
-
A plasmid encoding a NanoLuc-NSD2-PWWP1 fusion protein (donor).
-
A plasmid encoding a HaloTag-Histone H3.3 fusion protein (acceptor).
-
HaloTag NanoBRET 618 ligand (acceptor fluorophore).
-
Transfection reagent.
-
-
Procedure:
-
U2OS cells are co-transfected with the NanoLuc-NSD2-PWWP1 and HaloTag-Histone H3.3 plasmids.
-
After an expression period, the cells are harvested and plated in a multi-well plate.
-
The HaloTag ligand is added to the cells.
-
A dilution series of MR837 is added to the wells.
-
The NanoLuc substrate is added to initiate the BRET reaction.
-
The plate is read on a luminometer capable of measuring both donor and acceptor emission wavelengths.
-
-
Principle: In untreated cells, the proximity of the NanoLuc donor and the HaloTag acceptor due to the NSD2-PWWP1/H3.3 interaction results in Bioluminescence Resonance Energy Transfer (BRET). MR837 disrupts this interaction, leading to a decrease in the BRET signal.
-
Data Analysis: The BRET ratio is calculated and plotted against the compound concentration to determine the EC50 value.
Logical Relationship of MR837 Development
MR837 was identified through initial screening efforts and served as a starting point for the development of more potent chemical probes.[9] Structure-activity relationship (SAR) studies and structure-based design led to the optimization of the MR837 scaffold, resulting in compounds like UNC6934 with significantly improved affinity and cellular activity.[9]
Caption: MR837 development logical flow.
Conclusion
MR837 is a valuable pharmacological tool for investigating the biological roles of the NSD2-PWWP1 domain. While its potency is moderate, it has been instrumental in validating this domain as a druggable target. The insights gained from studying MR837 have paved the way for the development of highly potent and selective chemical probes, which are essential for further dissecting the complex biology of NSD2 in health and disease.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Discovery of Small-Molecule Antagonists of the PWWP Domain of NSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 6ue6 - PWWP1 domain of NSD2 in complex with MR837 - Summary - Protein Data Bank Japan [pdbj.org]
- 5. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. mdpi.com [mdpi.com]
